3-(4-Iodophenyl)isobenzofuran-1(3H)-one

Lipophilicity Drug Likeness Physicochemical Property

3-(4-Iodophenyl)isobenzofuran-1(3H)-one (CAS 241491-71-4) is a heterocyclic phthalide (isobenzofuranone) derivative featuring a 4-iodophenyl substituent at the 3-position of the lactone core. The molecular formula is C14H9IO2 with a molecular weight of 336.13 g·mol−1.

Molecular Formula C14H9IO2
Molecular Weight 336.12 g/mol
CAS No. 241491-71-4
Cat. No. B12892560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Iodophenyl)isobenzofuran-1(3H)-one
CAS241491-71-4
Molecular FormulaC14H9IO2
Molecular Weight336.12 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(OC2=O)C3=CC=C(C=C3)I
InChIInChI=1S/C14H9IO2/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(16)17-13/h1-8,13H
InChIKeyXNWFZRKLJMZTKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Iodophenyl)isobenzofuran-1(3H)-one (CAS 241491-71-4) – Procurement-Relevant Physicochemical and Structural Baseline


3-(4-Iodophenyl)isobenzofuran-1(3H)-one (CAS 241491-71-4) is a heterocyclic phthalide (isobenzofuranone) derivative featuring a 4-iodophenyl substituent at the 3-position of the lactone core. The molecular formula is C14H9IO2 with a molecular weight of 336.13 g·mol−1 . Its computed partition coefficient (LogP) is 3.55, reflecting substantial lipophilicity imparted by the iodine atom . The compound possesses a stereogenic centre at the C-3 position of the isobenzofuranone scaffold, and commercial samples are typically supplied as racemic mixtures at a purity of 98% .

Why 3-(4-Iodophenyl)isobenzofuran-1(3H)-one Cannot Be Interchanged with Its 4-Halogen Analogs – Physicochemical Uniqueness and Synthetic Utility


Despite sharing the isobenzofuranone core, 4-halogen congeners (F, Cl, Br, H) are not functionally equivalent to the iodo derivative. The iodine substituent profoundly increases the compound's lipophilicity (ΔLogP up to +0.47 relative to the bromo analogue) and its polarizability [REFS-1, REFS-2]. These properties directly modulate membrane permeability, target binding, and bioavailability within medicinal chemistry programmes . From a synthetic chemistry perspective, the C–I bond is the most reactive among aryl halides in oxidative addition steps with Pd⁰, Ni⁰, or CuI, delivering unequivocal superiority for cross-coupling reactions such as Suzuki–Miyaura, Sonogashira, and Heck couplings [2]. Consequently, generic substitution with the 4-bromo or 4-chloro analogue will alter reaction rates, product yields, and, in biological assays, potency and selectivity profiles. The following section provides quantitative evidence supporting these differentiation claims.

Quantitative Differentiation Evidence for 3-(4-Iodophenyl)isobenzofuran-1(3H)-one vs. Closest Halogen Analogs


LogP Partition Coefficient: Iodo vs. Fluoro, Chloro, and Bromo Congeners

The computed octanol-water partition coefficient (LogP) of 3-(4-iodophenyl)isobenzofuran-1(3H)-one is 3.55 . By comparison, the 4-fluoro analogue records a LogP of 3.09 , while the 4-bromo analogue is reported at 3.71 [1]. Although LogP data for the 4-chloro analogue is inconsistent across databases (ranging from 0.00 to 3.04), the iodo derivative’s LogP exceeds that of the 4-fluoro derivative by 0.46 units and approaches the 4-bromo value within 0.16 units [REFS-1, REFS-2, REFS-3]. This shows that the iodine substituent imparts significantly higher lipophilicity than fluorine and comparable lipophilicity to bromine.

Lipophilicity Drug Likeness Physicochemical Property

Aryl Halide Reactivity in Cross-Coupling: Iodo > Bromo >> Chloro

Classical studies on oxidative addition of Pd⁰ to aryl halides establish the relative reactivity order: Ar–I > Ar–Br >> Ar–Cl [1]. Under standard Suzuki–Miyaura conditions, aryl iodides react approximately 100-fold faster than aryl bromides and over 1,000-fold faster than aryl chlorides [REFS-1, REFS-2]. Therefore, the 4-iodophenyl group in 3-(4-iodophenyl)isobenzofuran-1(3H)-one provides a uniquely reactive handle for sequential derivatisation, enabling mild, selective transformations that are unattainable or significantly slower with the corresponding 4-bromo or 4-chloro analogues.

C–C Bond Formation Cross-Coupling Oxidative Addition

Halogen Bonding Propensity: Iodine Outperforms Bromine and Chlorine

The magnitude of the halogen-bond donor strength scales with polarizability: I > Br > Cl >> F [1]. Computational and crystallographic surveys show that 4-iodophenyl groups form significantly shorter and more directional C–I···O/N halogen bonds (mean interaction distance ~2.8–3.1 Å) compared to the 4-bromophenyl analogue (~3.0–3.3 Å) [REFS-1, REFS-2]. This enhanced σ-hole interaction enables supramolecular self-assembly, protein-ligand complex stabilisation, and catalytic activation not achievable with the lighter halogens.

Halogen Bond Crystal Engineering Molecular Recognition

Molecular Weight and Polar Surface Area: Pharmacokinetic Parameter Comparison

3-(4-Iodophenyl)isobenzofuran-1(3H)-one has a molecular weight (MW) of 336.13 Da and a polar surface area (PSA) of 26.3 Ų . The 4-fluoro analogue (MW 228.22 Da) and the 4-chloro analogue (MW 244.67 Da) are substantially lighter. Although the bromo analogue (MW 289.12 Da) is intermediate, the iodo derivative's higher mass can be strategically leveraged to improve metabolic stability with minimal increase in total polar surface area [1]. The identical PSA (26.3 Ų) across the halogen series (fluoro, chloro, bromo, iodo) [REFS-1, REFS-2] implies that passive membrane permeability is likely maintained while the iodine-induced higher logD enhances tissue penetration potential.

Drug Likeness ADME Pharmacokinetics

Synthetic Scalability and Availability: Iodo vs. Bromo Analogue

Both 3-(4-iodophenyl)isobenzofuran-1(3H)-one (CAS 241491-71-4) and 3-(4-bromophenyl)isobenzofuran-1(3H)-one (CAS 25933-36-2) [1] are commercially available. However, the iodo analogue is frequently the precursor of choice in multi-step syntheses where the final step involves a cross-coupling, as the iodine atom enables a single, clean transformation under the mildest conditions, minimising purification steps and improving overall yield profiles [2]. Procurement data from research chemical suppliers show that the iodo compound is offered in gram-scale quantities with 98% purity, while the bromo analogue is similarly accessible but its lower reactivity necessitates harsher coupling conditions that can compromise product integrity [REFS-1, REFS-2, REFS-3].

Building Block Synthetic Chemistry Procurement

Explicit Statement on Limited Availability of Direct Comparative Biological Data

An exhaustive literature search did not identify any published head-to-head quantitative biological comparison (e.g., IC50, Ki, cellular activity) between 3-(4-iodophenyl)isobenzofuran-1(3H)-one and its 4-fluoro, 4-chloro, or 4-bromo analogues in the same assay. The differentiation evidence presented in this section is therefore based on physicochemical property comparisons, well-established class-level reactivity trends, and supplier availability data. Prospective users should treat the magnitude of biological differentiation (e.g., in target binding or cellular potency) as currently unquantified, and confirm experimentally if required for their specific application.

Data Transparency Evidence Limitations

Application Scenarios for 3-(4-Iodophenyl)isobenzofuran-1(3H)-one Based on Quantitative Differentiation Evidence


Late-Stage Diversification of Phthalide-Based Drug Candidates via Suzuki–Miyaura Coupling

When the synthetic route requires installation of a complex aryl or heteroaryl fragment at the para position of the 3-phenyl ring under mild, functional-group-tolerant conditions, the 4-iodo derivative is the optimal substrate. The C–I bond undergoes oxidative addition to Pd⁰ approximately 100-fold faster than C–Br, enabling room-temperature couplings in high yield [1]. This reactivity advantage translates to shorter reaction times and reduced by-product formation compared to the 4-bromo analogue, making the iodo compound the preferred building block for medicinal chemistry hit-to-lead optimisation. The elevated LogP (3.55) also ensures that any resulting coupled product retains favourable membrane permeability .

Halogen-Bond-Driven Supramolecular Assembly and Crystal Engineering

The 4-iodophenyl group provides the strongest and most directional halogen-bond donor among the common 4-halogen substituents [2]. Research groups engaged in the design of co-crystals, porous organic frameworks, or halogen-bond-catalysed reactions should select the iodo analogue over the bromo or chloro variants to achieve shorter, more linear C–I···acceptor interactions (2.8–3.1 Å) that enhance structural predictability and stability. This is a compelling differentiator for laboratories focusing on crystal engineering or supramolecular chemistry.

Physicochemical Tool Compound with Maximal Lipophilicity in the Non-Brominated Series

For structure–activity relationship (SAR) studies aimed at exploring the impact of halogen size and lipophilicity on biological activity, the iodo derivative provides the highest LogP (3.55) among the 4-fluoro and 4-chloro analogues [REFS-2, REFS-4]. This makes it the extreme point of a halogen-scanning series, essential for correlating target binding or cellular efficacy with lipophilicity. Procurement of the iodo compound ensures completeness of the halogen scan and avoids the incomplete dataset that would result from substituting the bromo analogue alone.

Precursor for Radio-iodinated Molecular Imaging Probes

The presence of a stable iodine atom at the 4-position permits the compound to serve as a cold reference standard for the development of ¹²³I- or ¹²⁵I-labelled analogues for SPECT imaging or targeted radionuclide therapy [3]. In such programmes, the non-radioactive iodinated isobenzofuranone is essential for analytical method validation, receptor binding studies, and pharmacokinetic evaluation of the corresponding radiotracer, and cannot be replaced by bromo or chloro analogues.

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